4-Fluoro-2-hydroxybenzaldehyde oxime
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Overview
Description
4-Fluoro-2-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzaldehyde oxime, where a fluorine atom is substituted at the 4th position and a hydroxyl group at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 4-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted benzaldehyde oxime derivatives.
Scientific Research Applications
4-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can form stable complexes with metal ions, which can inhibit or modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Lacks the fluorine and hydroxyl substitutions, making it less reactive in certain chemical reactions.
4-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the oxime group, affecting its reactivity and applications.
2-Hydroxybenzaldehyde oxime: Lacks the fluorine substitution, which can influence its chemical properties and biological activity.
Uniqueness
4-Fluoro-2-hydroxybenzaldehyde oxime is unique due to the presence of both the fluorine and hydroxyl groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxyl group allows for additional hydrogen bonding and reactivity.
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
5-fluoro-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-11)7(10)3-6/h1-4,10-11H/b9-4+ |
InChI Key |
YTEUPNSPFUDNBK-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C=NO |
Origin of Product |
United States |
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